3-(4-Chlorophenyl)phenol
Overview
Description
3-(4-Chlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring, which is further connected to another phenyl ring through a hydroxyl group. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Chlorophenyl)phenol can be synthesized through the chlorination of phenol. The process involves the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. The reaction is typically carried out in polar solvents to favor the formation of the 4-chloro derivative .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination of phenol. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and advanced separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The primary mechanism of action of 3-(4-Chlorophenyl)phenol involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to cell death. The strength of this effect is related to the degree of chlorination, with higher chlorinated compounds exhibiting stronger inhibitory effects .
Comparison with Similar Compounds
- 2-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,4,6-Trichlorophenol
Comparison: 3-(4-Chlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other chlorophenols, it has a higher melting point and different solubility characteristics. Its specific structure also influences its reactivity and applications in various fields .
Properties
IUPAC Name |
3-(4-chlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPDQYWUAVNLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182301 | |
Record name | 3-Biphenylol, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28023-90-7 | |
Record name | 3′-Hydroxy-4-chlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28023-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Biphenylol, 4'-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028023907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Biphenylol, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.